An In-depth Technical Guide to 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
An In-depth Technical Guide to 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic organic compound featuring a trifluoromethyl-substituted pyridine ring linked to a piperazine moiety. This unique structural combination positions it as a compound of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and cell permeability of molecules.[1] The pyridine ring is a common scaffold in numerous biologically active compounds, while the piperazine moiety is a versatile linker and pharmacophore present in many approved drugs.[1][2]
This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthesis pathway, expected reactivity, and potential applications of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, drawing upon available data for the compound and its close structural analogs.
Physicochemical Properties
The known physicochemical properties of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine are summarized in the table below. These properties are crucial for its handling, formulation, and development in various applications.
| Property | Value | Source |
| CAS Number | 87394-63-6 | [3] |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [3] |
| Molecular Weight | 231.22 g/mol | [3] |
| Melting Point | 45-47 °C | Matrix Scientific |
| Boiling Point | 106 °C at 1.5 mmHg | Matrix Scientific |
| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | Inferred |
| Solubility | Data not available. Expected to have some solubility in organic solvents. | Inferred |
Synthesis and Manufacturing
The proposed synthesis involves the reaction of a suitable 2-halo-3-(trifluoromethyl)pyridine with piperazine. The most common and readily available starting material for this reaction is 2-chloro-3-(trifluoromethyl)pyridine. The trifluoromethyl group at the 3-position is strongly electron-withdrawing, which activates the 2-position of the pyridine ring towards nucleophilic attack by the secondary amine of piperazine.[4]
Proposed Synthesis Workflow
Caption: Proposed synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine via SNAr.
Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions reported for similar pyridinylpiperazine syntheses.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) and excess piperazine (e.g., 3-5 eq). The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Solvent Addition: Add a suitable solvent such as acetonitrile or dimethylformamide (DMF) to dissolve the reactants.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 h). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (piperazine hydrochloride) has precipitated, it can be removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel or distillation under reduced pressure, to yield the pure 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine.
Chemical Reactivity and Stability
The chemical reactivity of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is dictated by its constituent functional groups: the trifluoromethylpyridine ring and the piperazine moiety.
-
Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce substituents at the N4 position. This is a common strategy for building more complex molecules and libraries of compounds for drug discovery.[3]
-
Pyridine Ring: The pyridine ring is generally stable to oxidation but can be susceptible to reduction under certain conditions. The trifluoromethyl group is highly stable and generally unreactive under common synthetic conditions.[5]
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like most amines, it should be protected from strong oxidizing agents. Trifluoromethyl-containing aromatic compounds generally exhibit high thermal stability.[5]
Spectroscopic Data
While specific spectroscopic data for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds, such as 1-(3-Trifluoromethylphenyl)piperazine and 1-(2-Pyridyl)piperazine.[4][6][7]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) with signals corresponding to the three protons on the pyridine ring. Aliphatic region (δ 3.0-4.0 ppm) with two sets of signals for the piperazine ring protons. A broad singlet for the N-H proton of the piperazine. | Confirms the presence of the trifluoromethylpyridine and piperazine moieties. The coupling patterns in the aromatic region will be indicative of the substitution pattern. |
| ¹³C NMR | Signals in the aromatic region for the pyridine carbons, including a quartet for the carbon bearing the CF₃ group due to C-F coupling. Signals in the aliphatic region for the piperazine carbons. | Confirms the carbon skeleton of the molecule. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), N-H stretching (piperazine), C=C and C=N stretching (pyridine ring), and strong C-F stretching bands. | Provides information on the functional groups present. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂F₃N₃). Fragmentation patterns would likely involve the loss of fragments from the piperazine ring. | Confirms the molecular weight and formula. |
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is classified with the following hazards:[3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Applications in Drug Discovery and Agrochemicals
The structural motifs within 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine suggest its potential utility in both pharmaceutical and agrochemical development.
Pharmaceutical Potential
N-aryl and N-heteroarylpiperazines are well-established pharmacophores in medicinal chemistry, known to interact with a variety of biological targets, particularly in the central nervous system (CNS).[8][9] The piperazine moiety often serves as a key structural element for ligands of serotonin, dopamine, and adrenergic receptors.[7] Therefore, derivatives of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine could be investigated for their potential as:
-
Antipsychotics
-
Antidepressants
-
Anxiolytics
-
Ligands for other GPCRs
Agrochemical Potential
The trifluoromethylpyridine (TFMP) moiety is a key component in a number of commercially successful pesticides, including insecticides, fungicides, and herbicides.[1][2] The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of these compounds.[1] Research has shown that trifluoromethylpyridine piperazine derivatives can act as potential plant activators, enhancing a plant's systemic acquired resistance against viruses.[3] This suggests that 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine could serve as a valuable building block for the synthesis of novel:
-
Fungicides
-
Insecticides
-
Herbicides
-
Plant activators
Conclusion
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound with significant potential, stemming from its unique combination of a trifluoromethylpyridine scaffold and a reactive piperazine ring. While detailed experimental data for this specific molecule is somewhat limited in the public domain, a strong case for its synthesis and utility can be made based on the well-understood chemistry of its constituent parts and the biological activities of its analogs. Its value as a versatile building block in the synthesis of new pharmaceuticals and agrochemicals is clear, making it a compound of interest for further research and development.
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